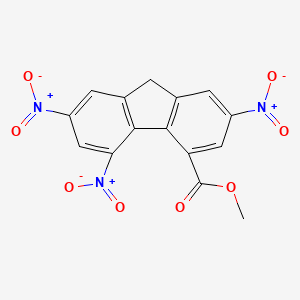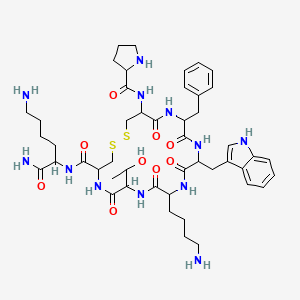
Pcfwktck
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cortistatin-8 is a neuropeptide that belongs to the cortistatin family, which is known for its structural similarity to somatostatin. Cortistatin-8 is derived from the precursor molecule preprocortistatin and is primarily expressed in inhibitory neurons of the cerebral cortex. It has been studied for its potential therapeutic effects, particularly in the context of neuroinflammatory and neurodegenerative disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cortistatin-8 involves complex organic synthesis techniques. One common approach is the total synthesis method, which starts from simple organic molecules and builds up to the complex structure of cortistatin-8 through a series of chemical reactions. Key steps in the synthesis include ring expansion and pericyclic reactions .
Industrial Production Methods
Industrial production of cortistatin-8 is still in the research phase, and large-scale production methods have not been fully developed. advancements in synthetic chemistry and biotechnology may pave the way for efficient industrial production in the future .
Análisis De Reacciones Químicas
Types of Reactions
Cortistatin-8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cortistatin-8 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Cortistatin-8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in modulating neuronal activity and its potential neuroprotective effects.
Medicine: Explored as a potential therapeutic agent for treating neuroinflammatory and neurodegenerative disorders, such as Parkinson’s disease and multiple sclerosis.
Mecanismo De Acción
Cortistatin-8 exerts its effects through multiple mechanisms, including:
Binding to Somatostatin Receptors: Cortistatin-8 binds to all known somatostatin receptors, inhibiting the accumulation of cyclic AMP and modulating neuronal activity.
Neuroprotective Effects: It has been shown to prevent dopaminergic cell death and maintain healthy neuronal morphology in various experimental models.
Anti-inflammatory and Immunoregulatory Effects: Cortistatin-8 has potent anti-inflammatory and immunoregulatory effects, making it a promising candidate for treating neuroinflammatory disorders
Comparación Con Compuestos Similares
Cortistatin-8 is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Somatostatin: Shares structural similarity with cortistatin-8 but has different physiological effects.
Cortistatin-17: Another member of the cortistatin family with distinct biological activities.
Cortistatin A, B, C, D: Other cortistatin analogs with varying degrees of biological activity and therapeutic potential
Cortistatin-8 stands out due to its potent neuroprotective and anti-inflammatory effects, making it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C47H68N12O9S2 |
|---|---|
Peso molecular |
1009.3 g/mol |
Nombre IUPAC |
10-(4-aminobutyl)-16-benzyl-N-(1,6-diamino-1-oxohexan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-(pyrrolidine-2-carbonylamino)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C47H68N12O9S2/c1-27(60)39-47(68)58-38(45(66)53-32(40(50)61)16-7-9-19-48)26-70-69-25-37(57-41(62)33-18-11-21-51-33)46(67)55-35(22-28-12-3-2-4-13-28)43(64)56-36(23-29-24-52-31-15-6-5-14-30(29)31)44(65)54-34(42(63)59-39)17-8-10-20-49/h2-6,12-15,24,27,32-39,51-52,60H,7-11,16-23,25-26,48-49H2,1H3,(H2,50,61)(H,53,66)(H,54,65)(H,55,67)(H,56,64)(H,57,62)(H,58,68)(H,59,63) |
Clave InChI |
UHALUVNIZLPZSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C5CCCN5)C(=O)NC(CCCCN)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


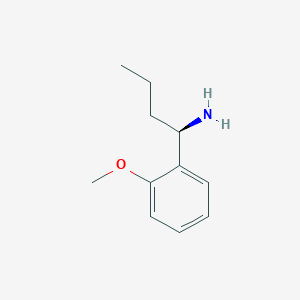
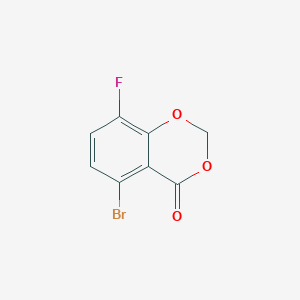
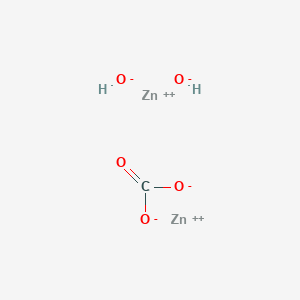
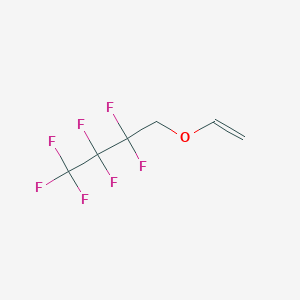


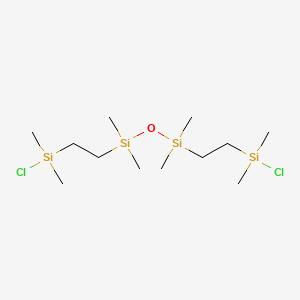

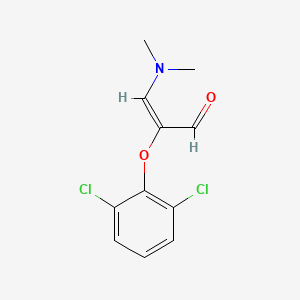

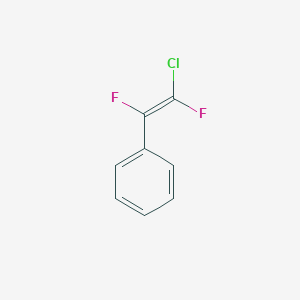
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(acetyloxymethyl)-1-(1,3-benzodioxol-5-yl)-6,7-dimethoxynaphthalene-2-carboxylate](/img/structure/B12083876.png)

